molecular formula C19H29N5O B2915907 N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide CAS No. 1172923-62-4

N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide

Cat. No.: B2915907
CAS No.: 1172923-62-4
M. Wt: 343.475
InChI Key: XKVBYUQGACGXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a synthetic small molecule featuring a benzimidazole core linked to a piperazine moiety via a methyl group. The acetamide side chain incorporates a tert-butyl group, which enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

N-tert-butyl-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O/c1-19(2,3)21-18(25)14-24-11-9-23(10-12-24)13-17-20-15-7-5-6-8-16(15)22(17)4/h5-8H,9-14H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVBYUQGACGXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a benzimidazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound’s biological activity, focusing on its anticancer, antimicrobial, and other therapeutic properties, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H24N4O\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}

This structure features a benzimidazole moiety, which is often associated with diverse biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Key Findings:

  • IC50 Values : The compound exhibited an IC50 value of approximately 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity and the ability to induce apoptosis in cancer cells .
  • In Vivo Studies : In animal models, tumor growth suppression was observed when treated with similar benzimidazole derivatives, suggesting potential for further development in cancer therapies .
CompoundCell LineIC50 (μM)Effect
This compoundMCF25.72 ± 3.95Induces apoptosis
Drug 2 (related compound)U87 (glioblastoma)45.2 ± 13.0Cytotoxicity observed

2. Antimicrobial Activity

Benzimidazole derivatives are recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Case Studies:

  • A derivative with a similar structure was tested against Gram-positive and Gram-negative bacteria, showing moderate to good activity compared to standard antibiotics like ciprofloxacin .
Bacterial StrainMIC (μg/mL)Comparison DrugMIC (μg/mL)
Staphylococcus aureus6Ciprofloxacin10
Escherichia coli12Norfloxacin15

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets that regulate cell proliferation and apoptosis.

Research Insights:

  • The compound's activity may be linked to the inhibition of specific kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization : Substituting the acetamide terminus with sulfonamide (as in K-604) or introducing a thioether linker could improve target engagement .

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